An In-depth Technical Guide to the Mechanism of Action of SCH-900875 (Ulixertinib/BVD-523)
An In-depth Technical Guide to the Mechanism of Action of SCH-900875 (Ulixertinib/BVD-523)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-900875, more commonly known as ulixertinib or BVD-523, is a first-in-class, orally available, reversible, and ATP-competitive small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][4] Dysregulation of the MAPK pathway, frequently driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers.[4][5] Ulixertinib has demonstrated potent anti-tumor activity in preclinical models and has shown clinical activity in patients with advanced solid tumors harboring MAPK pathway mutations, including those who have developed resistance to upstream BRAF and MEK inhibitors.[4][5] This document provides a comprehensive overview of the mechanism of action, quantitative pharmacological data, and key experimental methodologies related to ulixertinib.
Core Mechanism of Action
Ulixertinib exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of ERK1 and ERK2.[3] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of active ERK, preventing the phosphorylation of its numerous downstream substrates.[6] This blockade of signal transduction leads to the inhibition of ERK-dependent cellular processes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with a dependency on the MAPK pathway.[1] By targeting the final node in the RAS-RAF-MEK-ERK cascade, ulixertinib offers a therapeutic strategy to overcome resistance mechanisms that can arise from upstream pathway reactivation.[4]
Signaling Pathway
The diagram below illustrates the canonical MAPK signaling pathway and the specific point of inhibition by ulixertinib.
Quantitative Data
The potency and activity of ulixertinib have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Target/Cell Line | Value | Reference(s) |
| Ki | ERK1 | 0.3 nM | [7] |
| ERK2 | 0.04 nM | [7] | |
| IC50 (Enzymatic) | ERK2 | <0.3 nM | [8] |
| IC50 (pRSK Inhibition) | A375 Melanoma (BRAFV600E) | 31 nM - 140 nM | [8] |
| IC50 (Cell Proliferation) | A375 Melanoma (BRAFV600E) | 180 nM | [8] |
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Dose & Route | Tmax (h) | t1/2 (h) | Vss (L/kg) | CL (mL/min/kg) | Oral Bioavailability (%) | Reference(s) |
| Mouse | IV / Oral | 0.50 - 0.75 | 1.0 - 2.5 | 0.56 | 6.24 | >92% | [9] |
| Rat | IV / Oral | 0.50 - 0.75 | 1.0 - 2.5 | 0.36 | 1.67 | >92% | [9] |
| Dog | IV / Oral | 2.0 | 1.0 - 2.5 | 1.61 | 15.5 | 34% | [9] |
Table 3: Phase I Clinical Trial (NCT01781429) Summary
| Parameter | Value | Reference(s) |
| Study Phase | Phase I | [4][10] |
| Patient Population | 135 patients with advanced solid tumors | [4][10] |
| Dose Escalation Range | 10 mg to 900 mg twice daily (BID) | [4] |
| Recommended Phase II Dose (RP2D) | 600 mg BID | [4][10] |
| Pharmacodynamics | Near-complete (~86-93%) ERK inhibition at RP2D | [4] |
| Most Common Adverse Events | Diarrhea (48%), fatigue (42%), nausea (41%), acneiform dermatitis (31%) | [4] |
| Preliminary Efficacy (Evaluable Patients) | 14% Partial Response rate in dose expansion | [4] |
| Responsive Tumor Types (Mutations) | NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize the mechanism of action of ulixertinib.
ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)
This protocol describes a method to determine the in vitro potency of ulixertinib against purified ERK2 enzyme.
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Objective: To quantify the half-maximal inhibitory concentration (IC50) of ulixertinib against ERK2.
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Materials:
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Purified, MEK-activated ERK2 protein.
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Substrate peptide (e.g., Erktide).
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Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v) CHAPS.
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Ulixertinib stock solution (e.g., 10 mM in DMSO).
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ATP.
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384-well polypropylene plates.
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RapidFire Mass Spectrometry platform.
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-
Workflow Diagram:
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Procedure:
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Prepare a 12-point serial dilution of ulixertinib in DMSO.
-
Dispense 10 µL of 1.2 nM ERK2 protein in assay buffer into each well of a 384-well plate containing the diluted compound. The final DMSO concentration should be 1%.[8]
-
Pre-incubate the enzyme and compound for 20 minutes at room temperature.[8]
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Initiate the kinase reaction by adding ATP and the Erktide substrate.
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Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
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Stop the reaction by adding a quenching solution (e.g., formic acid).
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Analyze the levels of unphosphorylated substrate and phosphorylated product using a RapidFire Mass Spectrometry platform.[8]
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Generate a dose-response curve and calculate the IC50 value.
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Cell Viability / Antiproliferation Assay
This protocol outlines a method to assess the effect of ulixertinib on the proliferation of cancer cell lines.
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Objective: To determine the IC50 of ulixertinib for inhibiting cell proliferation.
-
Materials:
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Adherent cancer cell line (e.g., A375).
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Complete growth medium (e.g., DMEM with 10% FBS).
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Ulixertinib stock solution.
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384-well black, clear-bottom cell culture plates.
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Fixative solution (e.g., 4% formaldehyde in PBS).
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Nuclear stain (e.g., Hoechst 33342).
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High-content imaging system (e.g., Cellomics ArrayScan™ VTI).
-
-
Procedure:
-
Seed cells into 384-well plates at a density of ~200 cells per well in 40 µL of media and incubate overnight.[8]
-
Dose the cells with a 12-point serial dilution of ulixertinib (e.g., 0.03 nM to 30 µM) using an acoustic dispenser. The final DMSO concentration should be ~0.3%.[8]
-
Incubate the plates for 72 hours at 37°C.[8]
-
Fix the cells by adding 20 µL of 12% formaldehyde (4% final concentration) containing Hoechst 33342 nuclear stain. Incubate for 30 minutes at room temperature.[8]
-
Wash the wells with PBS.
-
Acquire images and count the number of nuclei in each well using a high-content imaging system.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control wells and determine the IC50 value.
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Western Blot for Pathway Modulation (pRSK Inhibition)
This protocol is used to confirm that ulixertinib inhibits ERK signaling within the cell by measuring the phosphorylation of a direct downstream substrate, RSK.
-
Objective: To assess the dose-dependent inhibition of RSK phosphorylation by ulixertinib in whole cells.
-
Materials:
-
Cancer cell line of interest.
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Serum-free medium and complete medium.
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Growth factor for stimulation (e.g., EGF or PMA).
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Ulixertinib.
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Ice-cold PBS.
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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Protein quantification assay (e.g., BCA assay).
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SDS-PAGE gels, transfer apparatus, and PVDF membranes.
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Primary antibodies: anti-phospho-RSK (pRSK), anti-total RSK, anti-total ERK, anti-GAPDH (loading control).
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of ulixertinib or vehicle (DMSO) for 1-2 hours.
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Stimulate the cells with a growth factor (e.g., PMA) to induce the MAPK pathway.[4]
-
Wash cells with ice-cold PBS and lyse them.
-
Quantify protein concentration in the lysates.
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Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane for 1 hour at room temperature.
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Incubate the membrane with primary antibody (e.g., anti-pRSK) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
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To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total RSK, total ERK, or a loading control like GAPDH.
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Conclusion
SCH-900875 (ulixertinib/BVD-523) is a potent and selective inhibitor of ERK1/2, the terminal kinases of the MAPK pathway. Its mechanism of action, centered on the ATP-competitive inhibition of ERK, has been thoroughly characterized. Preclinical data demonstrate its ability to suppress proliferation in cancer cells driven by MAPK pathway mutations and to cause tumor regression in animal models.[5] Early-phase clinical trials have established a manageable safety profile and have shown durable responses in heavily pre-treated patients with specific BRAF and NRAS mutations.[10] As a first-in-class agent, ulixertinib represents a promising therapeutic strategy, particularly in overcoming resistance to upstream inhibitors in the MAPK cascade. Further clinical investigation is warranted to fully define its role in the treatment of MAPK-driven malignancies.
References
- 1. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biomed-valley.com [biomed-valley.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biomed-valley.com [biomed-valley.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Prediction of Human Pharmacokinetics of Ulixertinib, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
